2-(2,6-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
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Overview
Description
2-(2,6-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties. The compound features a spirocyclic oxetane fused with a benzimidazole ring, making it a valuable structural alternative to more common motifs like morpholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method is preferred due to its high yield and the mild reaction conditions it employs.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for industrial applications. The use of commercially available reagents and the relatively straightforward reaction conditions make this method suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone®.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzoyl group.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazolequinone derivatives .
Scientific Research Applications
2-(2,6-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Explored for its potential therapeutic applications, including cancer treatment.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,6-difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it binds to the His194 residue of NQO1, enhancing the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This binding is facilitated by the hydrogen bonding capacity of the oxetane moiety.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with similar structural properties.
Morpholine: A more common structural motif in medicinal chemistry.
Uniqueness
2-(2,6-Difluorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is unique due to its spirocyclic structure, which offers metabolic robustness and efficient binding to molecular targets . This makes it a valuable alternative to more traditional structures like morpholine.
Properties
CAS No. |
1396811-21-4 |
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Molecular Formula |
C15H17F2NO3 |
Molecular Weight |
297.30 |
IUPAC Name |
(2,6-difluorophenyl)-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
InChI |
InChI=1S/C15H17F2NO3/c1-14(2)20-8-15(9-21-14)6-18(7-15)13(19)12-10(16)4-3-5-11(12)17/h3-5H,6-9H2,1-2H3 |
InChI Key |
RGXTYXKDXVKUGJ-UHFFFAOYSA-N |
SMILES |
CC1(OCC2(CN(C2)C(=O)C3=C(C=CC=C3F)F)CO1)C |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=C(C=CC=C3F)F)CO1)C |
Origin of Product |
United States |
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